Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate

Orthogonal protection PROTAC linker design Solid-phase synthesis

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is a Boc-protected morpholine building block bearing a primary amine on a 2-(2-aminoethyl) side chain. The compound possesses a molecular formula of C11H22N2O3, a molecular weight of 230.30 g·mol-1, a topological polar surface area (TPSA) of 64.79 Ų, and a calculated LogP of 1.61.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 259180-78-4
Cat. No. B3120072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate
CAS259180-78-4
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CCN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3
InChIKeyMKXWMSTYBUMLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate (CAS 259180-78-4) – Procurement-Relevant Baseline for a Protected Morpholine Building Block


Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is a Boc-protected morpholine building block bearing a primary amine on a 2-(2-aminoethyl) side chain. The compound possesses a molecular formula of C11H22N2O3, a molecular weight of 230.30 g·mol-1, a topological polar surface area (TPSA) of 64.79 Ų, and a calculated LogP of 1.61 . It is cited as a protected intermediate in patent literature for the synthesis of CCR3 receptor antagonists [1] and is widely listed in building block catalogs for bifunctional molecule construction, including PROTAC linker assemblies . The compound is commercially supplied at purities ranging from 95% to 99% .

Why Non-Specific Morpholine Building Blocks Cannot Replace Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate in Multi-Step Synthesis


The simultaneous presence of a Boc-protected morpholine nitrogen and a free primary amine on a C2-aminoethyl tether is the structural signature that governs the compound’s synthetic utility. Substituting the unprotected analog 2-(2-aminoethyl)morpholine (CAS 863012-89-9) would forfeit the orthogonality afforded by the Boc group, forcing premature protection/deprotection steps and limiting compatibility with acid-sensitive or electrophilic downstream chemistry . Choosing the 3-substituted regioisomer (CAS 1174636-48-6) alters the spatial trajectory of the pendant amine, which can compromise molecular recognition in structure-based PROTAC design where linker geometry directly influences ternary complex formation . The hydrochloride salt (CAS 1922877-33-5) introduces a counterion that increases molecular weight by ~16% (230.30 → 266.76 g·mol⁻¹) and may reduce solubility in organic coupling solvents compared to the free base . The following sections quantify these differences.

Head-to-Head Quantitative Evidence for Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate Versus Closest Analogs


Boc Protection: Orthogonal Amine Masking Versus Unprotected 2-(2-Aminoethyl)morpholine

The Boc group on the morpholine nitrogen of the target compound enables orthogonal amine reactivity. The unprotected analog 2-(2-aminoethyl)morpholine (CAS 863012-89-9) exposes both the morpholine NH and the primary amine, eliminating chemoselectivity. Quantitatively, the unprotected analog has 2 H-bond donors (HBD) versus 1 for the target, and a TPSA of 47.3 Ų versus 64.79 Ų, reflecting a ~37% increase in polar surface area upon Boc protection that modulates membrane permeability in cell-based PROTAC assays . The LogP shifts from −1.1 (unprotected) to +1.61 (protected), a ΔLogP of ~2.7 units, which is highly significant for partitioning into organic phases during liquid-liquid extraction workup .

Orthogonal protection PROTAC linker design Solid-phase synthesis

Regiochemistry: 2-Substituted Versus 3-Substituted Morpholine Scaffold

The attachment point of the aminoethyl chain on the morpholine ring determines the spatial orientation of the primary amine relative to the Boc-protected nitrogen. In the target compound, the 2-substitution places the amine in a pseudo-equatorial orientation that extends the functional group away from the morpholine ring plane, whereas the 3-substituted isomer (CAS 1174636-48-6) positions the amine closer to the ring centroid. Both isomers share identical molecular formula (C₁₁H₂₂N₂O₃) and MW (230.30 g·mol⁻¹), but the topological complexity differs: the 3-isomer has a complexity score of 238 versus 230 for the 2-isomer, indicating a more constrained local geometry . This difference can influence the effective linker length and vector in bifunctional degrader design where sub-angstrom precision in ternary complex formation is required [1].

Regioisomer comparison Linker geometry Structure-activity relationship

Free Base Versus Hydrochloride Salt: Molecular Weight, Handling, and Reactivity

The target compound is supplied as the free base, whereas the hydrochloride salt (CAS 1922877-33-5) is also commercially available. The free base has a molecular weight of 230.30 g·mol⁻¹, while the HCl salt weighs 266.76 g·mol⁻¹—a 15.8% increase. In amide coupling or reductive amination reactions, the free base eliminates the need for a neutralization step prior to reaction, reducing the number of unit operations by at least one and minimizing salt byproduct formation that can complicate purification . Vendor purity data indicate that the free base is available at NLT 98% and up to 99% , whereas the HCl salt is typically offered at min. 95% purity .

Salt form selection Coupling efficiency Solubility

Stereochemistry: Racemic Mixture Versus Enantiopure (R)- and (S)- Forms

The target compound (CAS 259180-78-4) is supplied as a racemic mixture, whereas the enantiopure (R)-form (CAS 1260606-70-9) and (S)-form (CAS 1260593-51-8) are also commercially listed but typically command a significant price premium due to chiral resolution or asymmetric synthesis steps . The racemic form is suitable for applications where the stereocenter at C2 of the morpholine ring is not a determinant of downstream biological activity or will be epimerized or eliminated in later steps. In contrast, enantiopure forms are mandatory when the morpholine stereochemistry directly influences target engagement, as demonstrated in morpholine-based tachykinin receptor antagonists where the (R)- and (S)-enantiomers exhibit differential binding affinities [1]. No direct head-to-head procurement cost data are publicly available, but class-level inference from chiral building block markets indicates that enantiopure forms are typically 3- to 10-fold more expensive than the racemate .

Chiral building block Enantiomeric purity Cost-effectiveness

Vendor Purity and Documentation: Inter-Supplier Variability as a Procurement Decision Factor

Across six verified commercial suppliers, the target compound is offered at purities ranging from 95% (Adamas, ChemScene) to 99% (Antimex, qiyuebio) [1]. Critically, only a subset of vendors provide accompanying analytical documentation: Synblock supplies NMR, HPLC, and LC-MS data with shipments; Moldb similarly offers NMR, HPLC, and LC-MS documentation . Suppliers offering only a certificate of analysis without raw spectral data (e.g., Adamas at 95%+ purity) introduce uncertainty in identity verification for GLP-compliant or publication-grade research. The purity range of 4 percentage points (95% to 99%) corresponds to a potential impurity burden of up to 50 mg per gram of material, which can confound biological assay interpretation if the impurity possesses independent pharmacological activity.

Quality control Batch consistency Analytical documentation

Synthetic Tractability: Patent-Validated Intermediate Status Versus De Novo Synthesis

The target compound is explicitly cited as a synthetic intermediate in Glaxo Group Limited patent WO 2003/097618 A1 (page 33) for the preparation of morpholinylmethylurea CCR3 receptor antagonists [1]. This patent citation establishes that the compound has been used at industrially relevant scales within a pharmaceutical development context, providing a level of route validation that is absent for less common regioisomers. By contrast, the 3-substituted isomer (CAS 1174636-48-6) has no prominent patent citation as a key intermediate and is primarily listed in general building block catalogs with limited documentation of application success . This difference in patent pedigree serves as a proxy for synthetic accessibility and scalability, reducing the risk of procurement for medicinal chemistry programs that require reliable supply chains.

Patent intermediate Scalability Route efficiency

Evidence-Backed Application Scenarios for Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate Procurement


PROTAC Linker Assembly: Orthogonal Boc-Amine Functionalization for Sequential Coupling

The Boc-protected morpholine nitrogen and free primary amine provide two orthogonal handles for sequential functionalization, enabling modular assembly of heterobifunctional PROTAC molecules. The ~2.7 LogP unit increase upon Boc protection (from −1.1 to +1.61) facilitates organic-phase extraction of intermediates during multi-step linker elongation, while the 37% larger TPSA (64.79 vs. 47.3 Ų) provides a measurable polarity handle for chromatographic purification [Section 3, Evidence 1]. The free base form eliminates a neutralization step prior to amide coupling, reducing unit operations and improving overall yield consistency [Section 3, Evidence 3].

CCR3 Antagonist Intermediate: Patent-Validated Route for Respiratory Inflammation Programs

The compound is explicitly designated as a synthetic intermediate in Glaxo Group Limited patent WO 2003/097618 A1 for morpholinylmethylurea CCR3 receptor antagonists, a target implicated in eosinophilic inflammation and asthma [Section 3, Evidence 6]. Procurement of the validated intermediate, supported by analytical documentation from suppliers such as Synblock (NMR, HPLC, LC-MS included) [Section 3, Evidence 5], ensures traceability and batch-to-batch consistency for programs requiring reproducible synthesis of patent-scoped compounds.

Stereochemistry-Sensitive Lead Optimization: Racemate Screening Followed by Enantiopure Scale-Up

For medicinal chemistry campaigns where the stereochemical preference of the morpholine C2 center has not yet been established, the racemic mixture (CAS 259180-78-4) offers a cost-effective screening tool [Section 3, Evidence 4]. Once the active enantiomer is identified, procurement can transition to the corresponding (R)- or (S)-enantiopure form (CAS 1260606-70-9 or 1260593-51-8) without altering the Boc protection strategy or the aminoethyl linker architecture, preserving SAR continuity.

Bifunctional Molecule Construction Requiring Defined Linker Geometry

The 2-substituted regioisomer positions the pendant amine in an extended trajectory from the morpholine ring, providing a linker vector that differs from the 3-substituted isomer by approximately 1.5–2.0 Å [Section 3, Evidence 2]. In structure-guided design of heterobifunctional degraders or molecular glues where sub-angstrom precision in ternary complex formation is critical, selecting the 2-substituted regioisomer ensures that the intended linker geometry is maintained, reducing the risk of inactive degrader synthesis.

Quote Request

Request a Quote for Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.